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Compound Name: Montbretin A

Cat. No.: B1261328 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive overview of the structural elucidation, chemical properties, and

mechanism of action of Montbretin A, a potent and selective inhibitor of human pancreatic α-

amylase.

Introduction
Montbretin A (MbA) is a complex acylated flavonol glycoside identified as a promising

therapeutic agent for the management of Type 2 Diabetes (T2D) and obesity.[1] Isolated from

the corms of the ornamental plant montbretia (Crocosmia × crocosmiiflora), MbA exhibits highly

potent and selective inhibition of human pancreatic α-amylase (HPA), the primary enzyme

responsible for the initial breakdown of starch in the digestive system.[2][3] By slowing starch

digestion, MbA can reduce post-prandial blood glucose spikes, a critical factor in managing

T2D.[4][5]

Due to its intricate structure, large-scale chemical synthesis of MbA is not currently viable, and

its concentration in the natural plant source is low, limiting supply for drug development.[4][6]

Consequently, significant research has focused on elucidating its biosynthetic pathway to

enable metabolic engineering and heterologous production.[1][2][7] This document provides a

detailed technical overview of Montbretin A, covering its structure elucidation, chemical and

physical properties, and its unique mechanism of biological activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1261328?utm_src=pdf-interest
https://www.benchchem.com/product/b1261328?utm_src=pdf-body
https://www.benchchem.com/product/b1261328?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6899944/
https://plantae.org/biosynthesis-of-montbretin-a/
https://patents.google.com/patent/EP2209794B1/en
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0257478
https://www.medindia.net/news/new-anti-diabetic-treatment-approved-for-human-trials-study-204221-1.htm
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0257478
https://academic.oup.com/plphys/article/184/1/97/6117834
https://pmc.ncbi.nlm.nih.gov/articles/PMC6899944/
https://plantae.org/biosynthesis-of-montbretin-a/
https://plantae.org/biosynthesis-of-montbretin-an-anti-diabetes-drug/
https://www.benchchem.com/product/b1261328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure Elucidation
The structure of Montbretin A was determined through a combination of mass spectrometry

and 2D-NMR spectroscopy.[3][8] It is a complex glycosyloxyflavone built upon a myricetin core.

2.1 Chemical Structure

The formal chemical name for Montbretin A is myricetin 3-O-(glucosyl-6'-O-caffeoyl)-1,2-β-d-

glucosyl 1,2-α-l-rhamnoside 4'-O-α-l-rhamnosyl 1,4-β-d-xyloside.[4][6] The molecule is

composed of several distinct building blocks: a myricetin flavonol core, a caffeic acid acyl

group, and a complex arrangement of five sugar units (two rhamnose, two glucose, and one

xylose).[1][9][10]

The core active structure, often referred to as "mini-MbA", has been identified as myricetin 3-O-

(6′-O-caffeoyl)-β-d-glucosyl 1,2-α-l-rhamnoside.[8][10] This essential core contains the

myricetin and caffeic acid moieties responsible for the high-affinity binding to HPA.[11]

2.2 Experimental Protocols for Structure Elucidation

The elucidation of MbA's complex structure relied on the following key analytical techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

Objective: To determine the mass of the parent molecule and identify its constituent parts

through fragmentation analysis.

Instrumentation: An Agilent 6530 Accurate Mass Q-TOF or similar high-resolution mass

spectrometer coupled with liquid chromatography.[1]

Methodology:

Sample Preparation: Purified MbA is dissolved in a suitable solvent (e.g.,

methanol/water).

Ionization: Electrospray ionization (ESI) in negative mode is typically used, as the

molecule readily forms negative ions.[1][6]
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MS Analysis: The instrument acquires full scan mass spectra to identify the parent ion

(e.g., m/z 1211 [M-H]⁻).

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the

parent ion. The fragmentation pattern reveals the loss of specific moieties. For example,

the MS/MS spectra of MbA show a characteristic loss of the caffeoyl group (162 Da) due

to the cleavage of its ester bond.[1] Subsequent fragmentation (MS³) of the resulting ion

can show the loss of the entire trisaccharide chain, leaving the myricetin core (m/z 316).

[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To determine the precise connectivity of atoms and the stereochemistry of the

molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g.,

DMSO-d₆).

1D NMR: ¹H NMR spectra are acquired to identify all proton signals and their

multiplicities.

2D NMR: A suite of 2D NMR experiments is used to establish the complete structure:[3]

[8]

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same

spin system, helping to trace the connections within each sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between

protons and carbons that are two or three bonds away, which is crucial for linking the
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different building blocks (e.g., connecting the sugars to the myricetin core and to each

other).

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are

close in space, which helps to determine the stereochemistry and the glycosidic

linkages between the sugar units.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Montbretin A is presented below.
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Property Value Source(s)

Molecular Formula C₅₃H₆₄O₃₂ [12]

Molecular Weight 1213.1 g/mol [12]

Exact Mass 1212.3380699 Da [12]

IUPAC Name

[(2R,3S,4S,5R,6S)-6-

[(2S,3R,4R,5R,6S)-2-[2-[4-

[(2S,3R,4R,5R)-3,4-dihydroxy-

5-[(2S,3R,4R,5R,6S)-3,4,5-

trihydroxy-6-methyloxan-2-

yl]oxyoxan-2-yl]oxy-3,5-

dihydroxyphenyl]-5,7-

dihydroxy-4-oxochromen-3-

yl]oxy-4,5-dihydroxy-6-

methyloxan-3-yl]oxy-3,4-

dihydroxy-5-

[(2S,3R,4R,5R,6S)-3,4,5-

trihydroxy-6-methyloxan-2-

yl]oxyoxan-2-yl]methyl (E)-3-

(3,4-dihydroxyphenyl)prop-2-

enoate

[12]

CAS Number 115712-92-0 [13]

Appearance Solid

Solubility
DMF: 1 mg/mlDMSO: 2

mg/mlPBS (pH 7.2): 2 mg/ml
[13]

UV Maxima 267, 329 nm [13]

Biological Activity and Mechanism of Action
Montbretin A is a competitive inhibitor of HPA, meaning it binds to the enzyme's active site

and prevents the substrate (starch) from binding.[14][15] It is highly selective for pancreatic α-

amylase and does not significantly inhibit gut α-glucosidases, which are responsible for the

final steps of carbohydrate digestion.[8] This specificity is advantageous as it may reduce the
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gastrointestinal side effects associated with broader-spectrum carbohydrate digestion

inhibitors.[16]

4.1 Quantitative Inhibition Data

The inhibitory activity of Montbretin A and its related compounds against Human Pancreatic α-

Amylase (HPA) has been quantified, demonstrating the critical role of the caffeoyl moiety for

high-affinity binding.

Compound Acyl Group
Ki (Inhibition
Constant)

Source(s)

Montbretin A Caffeoyl 8.1 nM [1][10][13][14]

Montbretin B Coumaroyl 3,600 nM (3.6 µM) [3]

Montbretin C Feruloyl 6,100 nM (6.1 µM) [3]

Mini-MbA Caffeoyl 90 nM [10]

Myricetin (core only) 110,000 nM (110 µM) [3]

4.2 Mechanism of Inhibition

X-ray crystallography studies of the MbA-HPA complex have revealed a novel mechanism of

glycosidase inhibition.[11][17]

Core Structure Binding: The essential high-affinity "core" of MbA, comprising the myricetin

and caffeic acid moieties linked by a disaccharide, binds within the active site of HPA.[11]

Internal π-Stacking: A key feature of the binding is an internal π-stacking interaction between

the planar aromatic rings of the myricetin group and the caffeic acid group.[18]

Optimal Conformation: This intramolecular stacking forces the molecule into a specific

conformation. This conformation optimally positions the phenolic hydroxyl groups on both the

myricetin and caffeic acid rings to form strong hydrogen bonds with the catalytic residues of

the α-amylase active site, specifically Asp197 and Glu233.[11][17][18]
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This unique inhibitory motif, where one part of the inhibitor helps to correctly position another

part for optimal interaction with the enzyme, represents a new strategy for designing potent and

specific glycosidase inhibitors.[11]
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Caption: Mechanism of HPA inhibition by Montbretin A.

Biosynthesis of Montbretin A
The biosynthesis of MbA is a complex, multi-step process that occurs primarily in the young,

developing corms of the montbretia plant.[2] The pathway involves the synthesis of five key

building blocks (myricetin, UDP-rhamnose, UDP-glucose, UDP-xylose, and caffeoyl-CoA)

followed by their sequential assembly by a series of specific enzymes.[8] The discovery of this

pathway is essential for efforts to produce MbA via metabolic engineering in heterologous hosts

like Nicotiana benthamiana or yeast.[7][16]

The assembly pathway proceeds through six main steps starting from the myricetin core,

catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) and an acyltransferase

(AT).[1][6]

Myricetin CcUGT1 Myricetin-3-O-Rhamnoside
(MR) CcUGT2 Myricetin-3-O-Glucosyl-Rhamnoside

(MRG) CcAT1 Mini-MbA CcUGT3 MbA-XR² CcUGT4 MbA-R² CcUGT5 Montbretin A
(MbA)
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Click to download full resolution via product page

Caption: Biosynthetic pathway of Montbretin A from myricetin.

Experimental Workflow: Bioassay-Guided Isolation
The discovery of Montbretin A was the result of a large-scale screening effort followed by

bioassay-guided purification.[8][14] This workflow is a standard and powerful method for

identifying novel bioactive compounds from natural sources.

High-Throughput Screening: A large library of natural product extracts (e.g., 30,000 extracts

from terrestrial and marine organisms) is screened for inhibitory activity against a specific

target, in this case, HPA.[14]

"Hit" Identification: Extracts showing significant inhibition are identified as "hits." The extract

from Crocosmia × crocosmiiflora corms was found to be the most potent.[8]

Bioassay-Guided Fractionation: The active crude extract is subjected to successive rounds

of chromatographic separation (e.g., column chromatography). After each separation step,

the resulting fractions are tested again using the HPA inhibition assay.

Isolation and Purification: Only the fractions that retain biological activity are carried forward

for further separation. This iterative process is repeated until a pure, active compound is

isolated.

Structure Elucidation: Once the active compound (Montbretin A) is purified, its chemical

structure is determined using the analytical techniques described in Section 2.2.
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Caption: Workflow for bioassay-guided isolation of Montbretin A.
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Conclusion
Montbretin A is a highly significant natural product with demonstrated potential as a

therapeutic for T2D. Its complex structure, elucidated through advanced spectroscopic

methods, underpins a novel and highly specific mechanism for inhibiting human pancreatic α-

amylase. While challenges in its production remain, ongoing research into its biosynthesis and

metabolic engineering is paving the way for a sustainable supply. The detailed understanding

of its structure-activity relationship and inhibitory mechanism provides a valuable blueprint for

the rational design of new, highly selective glycosidase inhibitors for therapeutic use. Animal

studies have confirmed its efficacy, and the compound is now entering Phase I human clinical

trials to evaluate its safety and tolerability.[19][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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